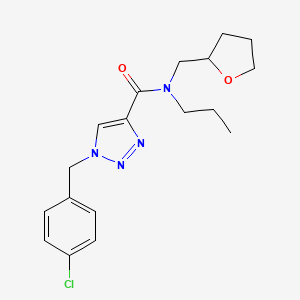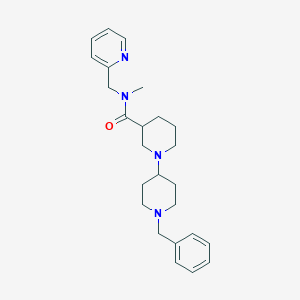![molecular formula C22H16N6OS B6010822 2-({[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4-QUINAZOLINOL](/img/structure/B6010822.png)
2-({[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4-QUINAZOLINOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4-QUINAZOLINOL is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a quinazolinol core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring, and a triazole ring, which is a five-membered ring containing three nitrogen atoms.
Preparation Methods
The synthesis of 2-({[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4-QUINAZOLINOL involves multiple steps. One common method starts with the preparation of the triazole ring by cyclization of appropriate hydrazine derivatives with isothiocyanates. The quinazolinol core can be synthesized through the condensation of anthranilic acid derivatives with formamide. The final step involves the coupling of the triazole and quinazolinol moieties through a thioether linkage, typically using a base such as sodium hydroxide in a polar solvent like dimethyl sulfoxide (DMSO) under reflux conditions .
Chemical Reactions Analysis
2-({[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4-QUINAZOLINOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the triazole ring or the quinazolinol core.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the quinazolinol core, often using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, particularly in the treatment of infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of 2-({[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4-QUINAZOLINOL involves its interaction with various molecular targets. The triazole ring can bind to metal ions, making it an effective ligand in coordination complexes. The quinazolinol core can interact with enzymes and receptors, inhibiting their activity. These interactions can disrupt cellular processes, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and quinazolinol derivatives. For example:
4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: This compound has a similar triazole ring but lacks the quinazolinol core.
2-(4-Phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid: This compound has a similar triazole ring but a different core structure.
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound has a similar triazole ring with different substituents .
These comparisons highlight the unique combination of the triazole and quinazolinol moieties in 2-({[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4-QUINAZOLINOL, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6OS/c29-21-17-8-4-5-9-18(17)24-19(25-21)14-30-22-27-26-20(15-10-12-23-13-11-15)28(22)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZVMHGIZUCAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=NC4=CC=CC=C4C(=O)N3)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B6010741.png)
![6-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-2-PHENYLQUINOLINE](/img/structure/B6010756.png)

![3-chloro-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6010766.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(4,4,4-trifluorobutyl)-3-piperidinyl]propanamide](/img/structure/B6010785.png)

![2-amino-4-[2-(dimethylamino)pyrimidin-5-yl]-6-(4-hydroxyphenyl)-5-methylnicotinonitrile](/img/structure/B6010798.png)

![2-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B6010807.png)
![1-(1,4-dioxan-2-yl)-N-methyl-N-[[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine](/img/structure/B6010812.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-pyridinecarboxamide](/img/structure/B6010816.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-methoxypropanamide](/img/structure/B6010828.png)
![N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6010837.png)
![N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6010846.png)
